Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate is a complex organic compound characterized by its phenyl rings and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a benzene ring is acylated using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form phenolic compounds.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Lewis acids like aluminum chloride are used for electrophilic substitution.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Trifluoromethyl alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate is used as a probe to study enzyme activities and metabolic pathways. Its fluorescence properties make it suitable for imaging and tracking biological processes.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(methoxycarbonyl)benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Methyl 3-(trifluoromethyl)benzoate: Contains only the trifluoromethyl group without the methoxycarbonyl moiety, leading to distinct chemical properties.
Methyl 3-(methoxycarbonyl)phenylacetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness: Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate stands out due to the combination of the methoxycarbonyl and trifluoromethyl groups, which confer unique chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
IUPAC Name |
methyl 3-(3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O4/c1-23-15(21)11-5-3-4-10(6-11)12-7-13(16(22)24-2)9-14(8-12)17(18,19)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNHGXQSIMKZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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